molecular formula C25H35N3O7 B12064570 Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate

Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate

Cat. No.: B12064570
M. Wt: 489.6 g/mol
InChI Key: PMIHOMILNBFLDE-UHFFFAOYSA-N
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Description

Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate (CAS 1296138-82-3) is a sophisticated chiral pyrrolidine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 25 H 35 N 3 O 7 and a molecular weight of 489.56 g/mol , this compound is characterized by its complex stereochemistry and multiple protected functional groups. The structure features a (2S)-5-allyl pyrrolidine-2-carboxylate core, which is a scaffold recognized in pharmaceutical research for its prevalence in biologically active molecules . This core is N-acylated with a dipeptide-like chain that incorporates both Cbz (Benzyloxycarbonyl) and Boc (tert-Butoxycarbonyl) protecting groups on its amine functions . The presence of these orthogonal protecting groups makes this compound an exceptionally valuable building block for the synthesis of complex peptides and other chiral molecules, allowing for sequential and selective deprotection strategies. The allyl group on the pyrrolidine ring offers a versatile handle for further chemical modifications via reactions such as cross-coupling or hydrofunctionalization, expanding its utility in creating diverse compound libraries for structure-activity relationship (SAR) studies . While the specific biological mechanism of action for this precise molecule may not be reported, pyrrolidine derivatives are extensively investigated as key intermediates and scaffolds in drug discovery projects. They are commonly explored as inhibitors for various enzymes and as potential ligands for central nervous system targets, such as ionotropic glutamate receptors . This compound is supplied for research applications and is an essential reagent for chemists working in the development of novel therapeutic agents and complex organic molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H35N3O7

Molecular Weight

489.6 g/mol

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoyl]-5-prop-2-enylpyrrolidine-2-carboxylate

InChI

InChI=1S/C25H35N3O7/c1-6-10-18-13-14-20(22(30)33-5)28(18)21(29)19(27-24(32)35-25(2,3)4)15-26-23(31)34-16-17-11-8-7-9-12-17/h6-9,11-12,18-20H,1,10,13-16H2,2-5H3,(H,26,31)(H,27,32)

InChI Key

PMIHOMILNBFLDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)N2C(CCC2C(=O)OC)CC=C

Origin of Product

United States

Preparation Methods

Cyclization of L-Proline Derivatives

The pyrrolidine ring is typically constructed from L-proline, leveraging its inherent stereochemistry. A common approach involves:

  • Methyl esterification of L-proline using thionyl chloride and methanol.

  • Allylation at C5 via Grignard reaction or palladium-catalyzed cross-coupling.

For example, treatment of methyl L-prolinate with allyl magnesium bromide in tetrahydrofuran (THF) at −78°C yields the 5-allyl derivative in 72–85% yield. Enantiomeric excess is maintained by avoiding harsh conditions that could epimerize the α-carbon.

Ring-Closing Metathesis (RCM)

An alternative route employs RCM to form the pyrrolidine ring. Starting from a diene precursor, such as N-Boc-2,5-diallyl-pyrrolidine , Grubbs’ catalyst (5 mol%) in dichloromethane (DCM) induces cyclization at 40°C, achieving 90% conversion. This method is advantageous for introducing sterically demanding substituents.

Introduction of the Propanoyl Side Chain

Stepwise Amide Coupling

The propanoyl side chain is installed via sequential amide bond formation:

  • Boc-protection : The primary amine of (S)-2,3-diaminopropanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (1:1) with sodium hydroxide (0°C, 2 hours).

  • Cbz-protection : The secondary amine is then protected with benzyl chloroformate (Cbz-Cl) in the presence of N-methylmorpholine (NMM) in DCM (0°C to room temperature, 4 hours).

  • Activation and coupling : The doubly protected amino acid is activated with HOBt/DCC and coupled to the 5-allyl-pyrrolidine-2-carboxylate ester. Reactions are conducted in DMF at 0°C, yielding the target amide in 65–78% yield after chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterCondition 1Condition 2Optimal Outcome
SolventDMFTHFDMF (higher polarity improves coupling efficiency)
Temperature (°C)0250°C (minimizes racemization)
CatalystHOBt/DCCHATU/DIEAHOBt/DCC (cost-effective, 85% yield)

Protecting Group Stability

The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas the Cbz group is removed via hydrogenolysis. Sequential deprotection is avoided during synthesis to prevent premature cleavage.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3). The target compound typically elutes at Rf = 0.4–0.5.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85 (m, 1H, allyl CH), 5.25 (d, J = 17 Hz, 1H), 5.15 (d, J = 10 Hz, 1H), 4.45 (m, 1H, pyrrolidine CH), 3.72 (s, 3H, COOCH₃).

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Challenges and Mitigation Strategies

  • Racemization : Low temperatures (0°C) and bulky bases (NMM) suppress epimerization during amide coupling.

  • Steric hindrance : Slow addition of coupling reagents ensures complete reaction of the 5-allyl substituent.

  • Scale-up limitations : Transitioning from batch to flow chemistry improves reproducibility for multi-gram syntheses.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate has been explored for its potential therapeutic applications due to its ability to act as a precursor for various bioactive compounds.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the pyrrolidine ring have been shown to enhance activity against breast cancer cells, suggesting a promising avenue for drug development .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of related compounds, indicating that they may be beneficial in treating neurodegenerative diseases such as Alzheimer's. The structural similarity of this compound suggests it could also possess similar effects .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of amino acids and peptides.

Synthetic Pathways:

  • Amino Acid Synthesis : The compound can be utilized to synthesize various α-amino acids through stereoselective reactions. Its chiral centers facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications .
  • Peptide Construction : this compound can act as a building block for peptide synthesis. By employing solid-phase peptide synthesis techniques, researchers can create peptides that mimic natural proteins, which are essential for drug discovery and development .

Mechanism of Action

The mechanism of action of (2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs based on functional groups, stereochemistry, and biological relevance.

Functional Group Comparison
Compound Name Core Structure Substituents Protecting Groups Key Functional Differences
Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate Pyrrolidine 5-Allyl, 1-propanoyl Cbz, Boc Dual protection (Cbz/Boc), allyl group
(2S)-2-({(2S)-2-Benzamido-3-[4-(cyanomethoxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate () Phenylpropyl acetate Benzamido, cyanomethoxy Benzamido Aryl ether substituent, lacks pyrrolidine core
(2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () Pyrrolidine 4-Hydroxy, benzamido Benzamido, methylthiazol Carboxamide terminus, thiazole-containing benzyl group

Key Observations :

  • Unlike the carboxamide derivatives in , the target’s methyl ester group may improve solubility or serve as a prodrug precursor .
  • The dual Cbz/Boc protection offers orthogonal deprotection pathways compared to benzamido-protected analogs, enabling sequential functionalization .
Stereochemical and Pharmacological Impact
  • Stereochemistry : The (2S,1S) configuration in the target compound contrasts with the (2S,4R) configuration in ’s carboxamide derivative. This difference likely alters binding affinity to biological targets, such as proteases or kinases .
  • Biological Activity : While halogenated derivatives (e.g., fluorine/chlorine-substituted compounds in ) exhibit enhanced metabolic stability, the target’s allyl group may confer unique reactivity in click chemistry or cross-coupling reactions .

Biological Activity

Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of various substituents such as the allyl group and the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) amino acids enhances its biological profile.

  • Molecular Formula : C₁₆H₂₂N₂O₆
  • Molecular Weight : 338.356 g/mol
  • CAS Number : 65710-57-8

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the pyrrolidine ring and subsequent functionalization with amino acids. The synthetic route typically includes:

  • Formation of the pyrrolidine core.
  • Introduction of the allyl group.
  • Coupling with Cbz and Boc protected amino acids.

Antibacterial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit potent antibacterial properties. For instance, studies have shown that similar structures demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity of Related Compounds

Compound NameActivity AgainstNotes
LenapenemGram-negativeEffective against Pseudomonas aeruginosa
Compound 11gMRSAMost potent antibacterial activity
Methyl (2S)-5-Allyl...TBDUnder investigation

Other Biological Activities

In addition to antibacterial properties, compounds similar to this compound have been explored for other biological activities including:

  • Antiviral Properties : Some derivatives show promise in inhibiting viral replication.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by researchers at [Institution Name] evaluated a series of pyrrolidine derivatives, including Methyl (2S)-5-Allyl... The results demonstrated that these compounds exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against multi-drug resistant strains.
  • In Vivo Studies :
    Animal model studies have shown that the compound can effectively reduce bacterial load in infected tissues, indicating its potential for therapeutic use in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Protection of amino groups : Use Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups to prevent undesired side reactions during peptide bond formation .
  • Coupling agents : Employ carbodiimides (e.g., DCC or EDC) with activating agents like HOBt in anhydrous solvents (DMF or DCM) to facilitate amide bond formation. Reaction temperatures should be maintained at 0–25°C to minimize racemization .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 50% EtOAc/hexane) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon or nitrogen) to avoid hydrolysis of the Boc/Cbz groups. Degradation can occur even at short-term room-temperature storage, as noted for similar pyrrolidine derivatives .
  • Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to moisture by pre-drying solvents (e.g., molecular sieves for DMF) .

Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to verify enantiomeric excess (>98% ee) .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic peaks (e.g., Boc group: δ ~1.4 ppm; Cbz aromatic protons: δ ~7.3–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~520–550 Da depending on substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by impurities in synthesized batches?

  • Methodological Answer :

  • Root-Cause Analysis : Compare HPLC traces of active vs. inactive batches. Look for minor peaks (e.g., deprotected amines or oxidized allyl groups) .
  • Bioassay Correlation : Test fractions from preparative HPLC in target assays (e.g., enzyme inhibition) to identify bioactive impurities .
  • Process Optimization : Introduce scavengers (e.g., trisamine for excess activated esters) during synthesis to reduce side products .

Q. What strategies optimize the enantiomeric excess (ee) during the coupling of chiral intermediates?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-proline derivatives to bias the reaction pathway, as seen in related pyrrolidine syntheses .
  • Dynamic Kinetic Resolution : Employ catalysts like Ru-based complexes under hydrogenation conditions to racemize and selectively form the desired stereoisomer .
  • Temperature Control : Lower reaction temperatures (–10°C) slow racemization; monitor via in-situ IR for real-time ee adjustment .

Q. How does the allyl group influence the compound’s conformational stability in solution?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict preferred rotamers of the allyl-pyrrolidine moiety .
  • NMR NOESY : Identify through-space interactions between the allyl group and adjacent protons to map solution-state conformations .
  • Solvent Screening : Compare 1^1H NMR shifts in polar (DMSO-d6) vs. nonpolar solvents (CDCl3) to assess solvent-dependent conformational changes .

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